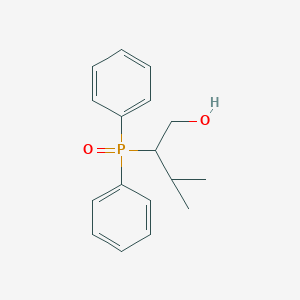
2-(Diphenylphosphoryl)-3-methylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylphosphoryl)-3-methylbutan-1-ol is an organic compound that features a diphenylphosphoryl group attached to a butanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-3-methylbutan-1-ol typically involves the reaction of diphenylphosphoryl chloride with 3-methylbutan-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
2-(Diphenylphosphoryl)-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphoryl group can be reduced to a phosphine oxide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-(Diphenylphosphoryl)-3-methylbutanal or 2-(Diphenylphosphoryl)-3-methylbutanone.
Reduction: Formation of 2-(Diphenylphosphoryl)-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Diphenylphosphoryl)-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
作用机制
The mechanism of action of 2-(Diphenylphosphoryl)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various chemical reactions, such as phosphorylation and dephosphorylation, which are crucial in cellular signaling and metabolic processes. The compound’s ability to form stable complexes with metal ions also makes it useful in catalysis and coordination chemistry.
相似化合物的比较
Similar Compounds
Diphenylphosphoryl chloride: A precursor used in the synthesis of 2-(Diphenylphosphoryl)-3-methylbutan-1-ol.
Diphenylphosphoryl azide: Another phosphoryl-containing compound with different reactivity and applications.
2-(Diphenylphosphoryl)ethanol: A structurally similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific combination of a diphenylphosphoryl group and a butanol backbone. This structure imparts distinct chemical properties, such as its ability to undergo various reactions and form stable complexes. Its versatility in scientific research and industrial applications further highlights its uniqueness compared to similar compounds.
属性
CAS 编号 |
89841-30-5 |
|---|---|
分子式 |
C17H21O2P |
分子量 |
288.32 g/mol |
IUPAC 名称 |
2-diphenylphosphoryl-3-methylbutan-1-ol |
InChI |
InChI=1S/C17H21O2P/c1-14(2)17(13-18)20(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3 |
InChI 键 |
GFEQCYZLYPZQPX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


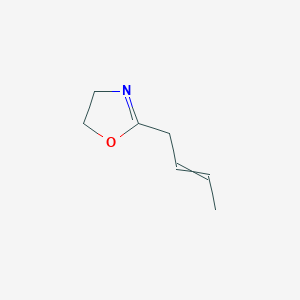
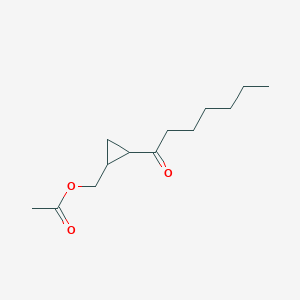
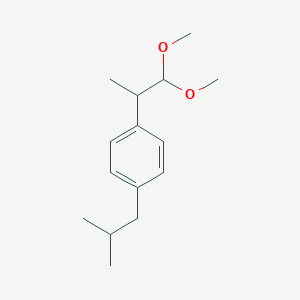
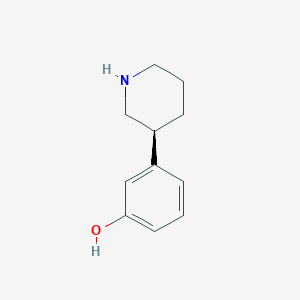
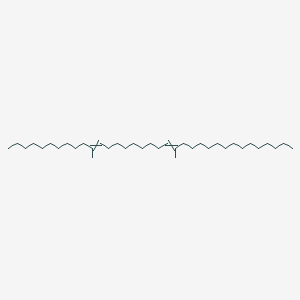
![3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14386643.png)
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)

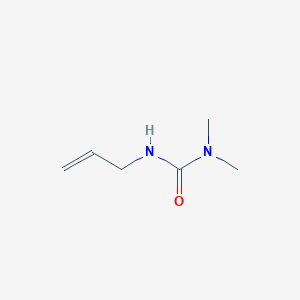
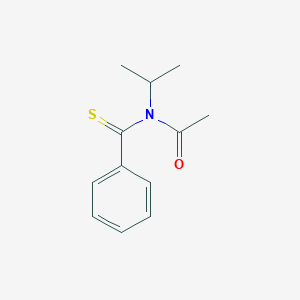
amino}-L-alanine](/img/structure/B14386679.png)

![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)

